(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid
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Overview
Description
(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid is a complex organic compound that features both amide and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Amide Group: Starting with a suitable amino acid, the amine group can be acetylated using acetic anhydride under mild conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a thiol reagent.
Esterification: The hydroxyl group can be esterified using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Oxidation: The ketone group can be introduced through selective oxidation of the corresponding alcohol using reagents like PCC (Pyridinium chlorochromate).
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme mechanisms.
Medicine: Potential use in drug development due to its unique functional groups.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-acetamido-3-mercaptopropanoic acid: Similar structure but lacks the ester and ketone groups.
N-acetylcysteine: Contains an amide and a thiol group but lacks the ester and ketone groups.
Uniqueness
(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid is unique due to the presence of multiple functional groups (amide, ester, ketone, and sulfanyl), which can confer diverse chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C11H17NO6S |
---|---|
Molecular Weight |
291.32 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(4-acetyloxy-3-oxobutyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H17NO6S/c1-7(13)12-10(11(16)17)6-19-4-3-9(15)5-18-8(2)14/h10H,3-6H2,1-2H3,(H,12,13)(H,16,17)/t10-/m0/s1 |
InChI Key |
AGVNXPWJROBNQY-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)COC(=O)C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)COC(=O)C)C(=O)O |
Origin of Product |
United States |
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